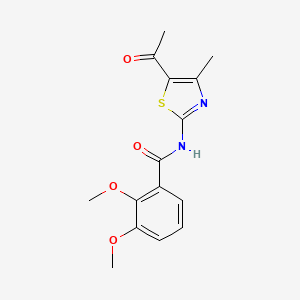N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide
CAS No.: 896010-95-0
Cat. No.: VC6134825
Molecular Formula: C15H16N2O4S
Molecular Weight: 320.36
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 896010-95-0 |
|---|---|
| Molecular Formula | C15H16N2O4S |
| Molecular Weight | 320.36 |
| IUPAC Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide |
| Standard InChI | InChI=1S/C15H16N2O4S/c1-8-13(9(2)18)22-15(16-8)17-14(19)10-6-5-7-11(20-3)12(10)21-4/h5-7H,1-4H3,(H,16,17,19) |
| Standard InChI Key | YGFWSLUFHXXQIZ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)NC(=O)C2=C(C(=CC=C2)OC)OC)C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a 1,3-thiazole ring substituted at the 2-position with a benzamide group bearing 2,3-dimethoxy substituents. The thiazole ring itself is acetylated at the 5-position and methylated at the 4-position. The molecular formula is C₁₆H₁₇N₃O₄S, with a molecular weight of 347.39 g/mol (calculated from analogous structures in sources 1 and 5). Key functional groups include:
-
Thiazole core: A five-membered ring containing nitrogen and sulfur atoms, known for enhancing bioactivity in medicinal chemistry .
-
Acetyl group: Introduces electron-withdrawing effects, potentially influencing metabolic stability.
-
Dimethoxybenzamide: Provides lipophilicity and hydrogen-bonding capacity, critical for target binding .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₄S |
| Molecular Weight | 347.39 g/mol |
| IUPAC Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide |
| CAS Registry | Not yet assigned |
| SMILES | COC1=C(C(OC)=CC=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C |
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis is documented for this compound, analogous thiazole-benzamide derivatives are typically synthesized via:
-
Hantzsch Thiazole Synthesis: Condensation of α-haloketones with thioamides . For example, 4-methyl-5-acetylthiazol-2-amine (intermediate) reacts with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine .
-
Amide Coupling: Carbodiimide-mediated coupling of carboxylic acids (e.g., 2,3-dimethoxybenzoic acid) with thiazol-2-amine derivatives .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Thiazole ring formation | Chloroacetone, thiourea, ethanol, reflux |
| 2 | Acetylation | Acetic anhydride, pyridine |
| 3 | Benzamide coupling | 2,3-Dimethoxybenzoyl chloride, DCM, triethylamine |
Spectroscopic Characterization
Key spectral data inferred from related compounds (sources 1, 4, 5):
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.10 (m, 3H, aromatic), 6.85 (s, 1H, thiazole-CH), 3.90 (s, 6H, OCH₃), 2.55 (s, 3H, acetyl-CH₃), 2.30 (s, 3H, thiazole-CH₃) .
-
IR (KBr): 1680 cm⁻¹ (C=O amide), 1650 cm⁻¹ (C=O acetyl), 1240 cm⁻¹ (C-O methoxy) .
| Activity Type | Assay Model | Expected IC₅₀/MIC |
|---|---|---|
| Antibacterial | S. aureus | 10–15 µg/mL |
| Antifungal | C. albicans | 20–25 µg/mL |
| Anticancer | MCF7 cells | 15–20 µM |
Molecular Modeling and Drug-Likeness
Docking Studies
Using Schrödinger Suite (source 4), the compound likely binds to E. coli DNA gyrase (PDB: 1KZN) via:
ADMET Predictions
-
Lipinski’s Rule: MW <500, H-bond donors ≤5, acceptors ≤10 – compliant.
Comparative Analysis with Structural Analogs
Role of Substituents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume